2-{[(tert-butyldimethylsilyl)oxy]methyl}pyrrolidine
CAS No.: 204580-48-3
Cat. No.: VC8412358
Molecular Formula: C11H25NOSi
Molecular Weight: 215.41 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 204580-48-3 |
|---|---|
| Molecular Formula | C11H25NOSi |
| Molecular Weight | 215.41 g/mol |
| IUPAC Name | tert-butyl-dimethyl-(pyrrolidin-2-ylmethoxy)silane |
| Standard InChI | InChI=1S/C11H25NOSi/c1-11(2,3)14(4,5)13-9-10-7-6-8-12-10/h10,12H,6-9H2,1-5H3 |
| Standard InChI Key | SCSMCZJZQYDACU-UHFFFAOYSA-N |
| SMILES | CC(C)(C)[Si](C)(C)OCC1CCCN1 |
| Canonical SMILES | CC(C)(C)[Si](C)(C)OCC1CCCN1 |
Introduction
Structural Characteristics and Nomenclature
Core Architecture
The molecule consists of a five-membered pyrrolidine ring (C₄H₉N) with a hydroxymethyl (-CH₂OH) substituent at the 2-position, where the hydroxyl group is protected as a TBDMS ether. The TBDMS group [(CH₃)₂(C(CH₃)₃)Si-] confers steric bulk and chemical stability, making the compound resistant to nucleophilic or basic conditions .
Stereochemical Considerations
In chiral analogs such as (R)-5-(((tert-butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one , the stereochemistry at the 5-position influences reactivity and intermolecular interactions. For 2-{[(tert-butyldimethylsilyl)oxy]methyl}pyrrolidine, the absence of a ketone (unlike pyrrolidinone derivatives) simplifies stereochemical analysis, though synthetic routes may introduce chirality at the 2-position depending on the starting materials.
Comparative Molecular Features
Table 1 contrasts key structural parameters between the target compound and related silyl-protected pyrrolidines:
Synthetic Pathways and Methodologies
Alternative Ring-Contraction Strategies
Recent advances in skeletal editing, such as pyridine-to-pyrrolidine ring contractions , offer indirect pathways to access substituted pyrrolidines. While these methods primarily yield unfunctionalized rings, post-synthetic modification (e.g., hydroxymethylation followed by silylation) could generate the target compound.
Physicochemical Properties
Spectral Signatures
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¹H NMR: Expected signals include:
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TBDMS tert-butyl protons: δ 0.90 (s, 9H)
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TBDMS methyl groups: δ 0.10 (s, 6H)
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Pyrrolidine ring protons: δ 1.60–3.20 (m, 7H, ring + CH₂O)
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¹³C NMR: Characteristic peaks at δ 18.2 (TBDMS CH₃), 25.8 (TBDMS C(CH₃)₃), and 60.5 (OCH₂) .
Stability and Reactivity
The TBDMS group enhances stability toward hydrolysis compared to trimethylsilyl (TMS) analogs, with cleavage requiring fluoride ions (e.g., TBAF) or acidic conditions (pH < 2) . This stability makes the compound suitable for multi-step syntheses involving Grignard reagents or organometallic intermediates.
Applications in Organic Synthesis
Intermediate in Alkaloid Synthesis
Pyrrolidine derivatives serve as precursors to bioactive alkaloids. For instance, silyl-protected hydroxymethyl groups enable selective functionalization at the 2-position, as demonstrated in the synthesis of nicotine analogs .
Chiral Auxiliary Applications
In asymmetric catalysis, chiral pyrrolidines act as ligands or catalysts. The TBDMS group in 2-{[(tert-butyldimethylsilyl)oxy]methyl}pyrrolidine could modulate steric effects in transition-metal complexes, though this remains unexplored in the literature .
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